Cas no 83-86-3 (Fytic acid)

Fytic acid is a naturally occurring organic compound used as an effective sequestrant and chelating agent in various applications, including food processing, pharmaceuticals, and industrial manufacturing. Its key advantages lie in its ability to bind metal ions, improve color stability, and enhance the overall quality of products by preventing oxidation and precipitation reactions.
Fytic acid structure
Fytic acid structure
Product name:Fytic acid
CAS No:83-86-3
MF:C6H18O24P6
MW:660.035289287567
MDL:MFCD00082309
CID:34306
PubChem ID:87574615

Fytic acid Chemical and Physical Properties

Names and Identifiers

    • Fytic acid
    • Inositol Hexaphosphate
    • Inositol-hexaphosphoric acid
    • myo-Inositol, hexakis(dihydrogen phosphate)
    • myo-Inositol hexakisphosphate
    • Myo-inositol hexaphosphate
    • Phytic acid
    • Phytic acid solution
    • (2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate
    • 4,6-Dichloro-5-methylpyrimidine
    • PHYTIC ACID(RG)
    • (1R,2R,3S,4S,5R,6S)-cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)]
    • Acidum fyticum
    • Alkalovert
    • Alkovert
    • Cyclohexanehexyl hexaphosphate
    • inositol hexakisphosphate
    • Inositol hexaphosphoric acid
    • myo-inositol 1,2,3,4,5,6-hexakisphosphate
    • myo-inositol-1,2,3,4,5,6-hexakis-dihydrogenphosphate
    • Phytate
    • Phytine
    • myo-Inositol hexakis(phosphate)
    • 植酸
    • Acide fytique
    • Acido fitico
    • myo-Inosistol hexakisphosphate
    • Inositol 1,2,3,4,5,6-hexakisphosphate
    • Saure des phytins [German]
    • Saeure des phytins
    • Acide fytique [INN-French]
    • Acidum fyticum [INN-Latin]
    • Acido fitico [INN-Spanish]
    • Inosithexaphosphor
    • Inositol, hexakis(dihydrogen phosphate), myo- (8CI)
    • myo-Inositol, hexakis(dihydrogen phosphate) (9CI)
    • Dermofeel PA 3
    • Exfoderm
    • Exfoderm Forte
    • Inositol hexakis(phosphate)
    • InsP6
    • IP 6J
    • IP6
    • MeSH ID: D010833
    • meso-Inositol hexaphosphate
    • Phyliance
    • RP 3000
    • RP 3000 (rust inhibitor)
    • WHL
    • WHL (depressant)
    • IHP
    • SCHEMBL15374707
    • MFCD00082309
    • Fytic acid [INN]
    • CHEBI:17401
    • NCI60_038627
    • 1D-myo-inositol hexakisphosphate
    • D-myo-Inositol 1,2,3,4,5,6-hexakisphosphate
    • SR-01000944523-1
    • rel-(1R,2r,3S,4R,5s,6S)-Cyclohexane-1,2,3,4,5,6-hexaylhexakis(dihydrogenphosphate)
    • SCHEMBL136587
    • myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate)
    • Phytic Acid Potassium Salt
    • Q409679
    • BRD-K70007857-001-01-7
    • FS-10465
    • D-myo-Inositol-1,2,3,4,5,6-hexaphosphate
    • NSC269896
    • EN300-19650970
    • MYO-INOSITOL HEXAKISPHOSPHATE; INOSITOL 1,2,3,4,5,6-HEXAKISPHOSPHATE
    • SCHEMBL1681470
    • Phytic Acid (~50% in water)
    • Inosithexaphosphorsaeure
    • AC-8037
    • SCHEMBL1682030
    • FYTIC ACID [WHO-DD]
    • EINECS 201-506-6
    • CHEBI:187038
    • (1R,2r,3S,4R,5s,6S)-cyclohexane-1,2,3,4,5,6-hexayl hexakis(dihydrogen phosphate)
    • HY-N0814
    • DTXSID40889331
    • IMQLKJBTEOYOSI-OBXALCGXSA-N
    • Hexakis(dihydrogen phosphate) myo-inositol
    • PD008378
    • inositol polyphosphate, inositol hexakisphosphate
    • 83-86-3
    • NSC 269896
    • C01204
    • SCHEMBL19249
    • CHEMBL1233511
    • SCHEMBL12138455
    • SCHEMBL1681701
    • P0409
    • FYTIC ACID [MART.]
    • NS00122262
    • NSC-269896
    • Phytic acid (dry powder)
    • Phytic acid (potassium)
    • (1R,2S,3r,4R,5S,6s)-cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)]
    • NCI60_002200
    • INOSITOL, HEXAKIS(DIHYDROGEN PHOSPHATE), myo-
    • Dermofeel pa-3
    • Inosithexaphosphorsaure
    • UNII-7IGF0S7R8I
    • AKOS015856604
    • SCHEMBL9164308
    • DTXSID00861653
    • CHEMBL2005481
    • SCHEMBL12137150
    • Potassium Phytate; IP6 Potassium Salt; Inositol Hexaphosphate Potassium Salt; Hexakis(dihydrogen phosphate)-myo-inositol Potassium Salt;
    • PD006549
    • SCHEMBL17006482
    • D-chiro inositol hexakisphosphate
    • SCHEMBL9741350
    • PD054429
    • diphosphoinositol tetrakisphosphate
    • inositolhexaphosphoric acid
    • DB14981
    • 1zsh
    • 1D-myo-Inositol 1,2,3,4,5,6-hexakisphosphate
    • A11614
    • Q-201578
    • Phytic Acid (Technical Grade)
    • {[(1r,2R,3S,4s,5R,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl]oxy}phosphonic acid
    • {[2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl]oxy}phosphonic acid
    • Epitope ID:144992
    • s3793
    • 7IGF0S7R8I
    • SCHEMBL12549553
    • MYO-INOSITOL, 1,2,3,4,5,6-HEXAKIS(DIHYDROGEN PHOSPHATE),60% IN WATER
    • 1bq3
    • IP-6
    • Phytic Acid (ca. 50% in Water, ca. 1.1mol/L)
    • D-myo-Inositol 1,2,3,4,5,6-Hexakisphosphate Sodium Salt Hydrate, Zea mays (>85% purity)
    • NS00007450
    • 1,2,3,4,5,6-cyclohexanehexol, hexakis(dihydrogen phosphate), (1alpha,2alpha,3alpha,4beta,5alpha,6beta)-
    • 33705-24-7
    • E391
    • CS-6330
    • myo-inositol hexakis(dihydrogen phosphate)
    • Inosithexaphosphorsaure [German]
    • rel-(1R,2r,3S,4R,5s,6S)-Cyclohexane-1,2,3,4,5,6-hexayl hexakis(dihydrogen phosphate)
    • PHYTIC ACID [MI]
    • CCG-270338
    • Saure des phytins
    • AKOS015901448
    • hexasodium-phytate
    • D-myo-Inositol 1,2,3,4,5,6-Hexakisphosphate Sodium Salt Hydrate, Zea mays (>85% purity); Inositol Hexaphosphate Sodium Salt Hydrate; Phytic Acid Sodium Salt Hydrate; Sodium Inositol Hexaphosphate Hydrate; Sodium Phytate Hydrate; myo-Inositol, Hexakis(dihydrogen phosphate), Sodium Salt Hydrate
    • NCGC00483012-01
    • SR-01000944523
    • CCRIS 4513
    • cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)]
    • MDL: MFCD00082309
    • Inchi: 1S/C6H18O24P6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1-,2-,3-,4+,5-,6-
    • InChI Key: IMQLKJBTEOYOSI-GPIVLXJGSA-N
    • SMILES: O([C@@H]1[C@@H](OP(O)(O)=O)[C@H](OP(O)(O)=O)[C@@H](OP(O)(O)=O)[C@H](OP(O)(O)=O)[C@@H]1OP(O)(O)=O)P(O)(O)=O

Computed Properties

  • Exact Mass: 659.861373g/mol
  • Surface Charge: 0
  • XLogP3: -10.3
  • Hydrogen Bond Donor Count: 12
  • Hydrogen Bond Acceptor Count: 24
  • Rotatable Bond Count: 12
  • Monoisotopic Mass: 659.861373g/mol
  • Monoisotopic Mass: 659.861373g/mol
  • Topological Polar Surface Area: 401Ų
  • Heavy Atom Count: 36
  • Complexity: 818
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 660.04
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Light yellow to yellowish brown liquid
  • Density: 1.432 g/mL at 25 °C
  • Boiling Point: 105 °C
  • Flash Point: 1190.666 °C at 760 mmHg
  • Refractive Index: 1.391
  • Water Partition Coefficient: MISCIBLE
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 459.42000
  • LogP: -3.13260
  • Merck: 7387
  • Solubility: It is easily soluble in water, ethanol and acetone, but poorly soluble in absolute ethanol, ether, benzene, hexane and chloroform.
  • Color/Form: 50 % (w/w) in H2O
  • Sensitiveness: Thermal sensitivity

Fytic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:1760
  • WGK Germany:NWG
  • Hazard Category Code: 35
  • Safety Instruction: S26-S36-S37/39
  • RTECS:NM7525000
  • Hazardous Material Identification: Xi
  • HazardClass:8
  • Storage Condition:0-10°C
  • Risk Phrases:R36/37/38
  • PackingGroup:III
  • Safety Term:8
  • Packing Group:III

Fytic acid Customs Data

  • Customs Data:

    China Customs Code:

    2919900090

    Overview:

    HS:2919900090 Other phosphates and their salts(Including milk phosphate)(Including their halogenation,sulfonation,Nitration and nitrosation derivatives) VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2919900090 other phosphoric esters and their salts, including lactophosphates; their halogenated, sulphonated, nitrated or nitrosated derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Fytic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
388440-25G
Phytic acid, 45 wt.% solution in H2O
83-86-3
25G
¥ 147 2022-04-26
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0409-25G
Phytic Acid (ca. 50% in Water, ca. 1.1mol/L)
83-86-3
25g
¥200.00 2024-04-15
eNovation Chemicals LLC
D584058-1kg
Phytic acid
83-86-3 95%
1kg
$532 2024-05-24
Enamine
EN300-19650970-0.05g
83-86-3
0.05g
$2755.0 2023-06-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2971-25 mg
Phytic acid
83-86-3 90.00%
25mg
¥685.00 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011715-25g
Fytic acid
83-86-3 90%()
25g
¥410 2024-05-21
TRC
P398700-50g
Phytic Acid (~50% in water)
83-86-3
50g
$110.00 2023-05-17
TRC
P398700-250g
Phytic Acid (~50% in water)
83-86-3
250g
$ 241.00 2023-09-06
S e l l e c k ZHONG GUO
S3793-25mg
Phytic acid
83-86-3 98.60%
25mg
¥794.9 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
ZP7856-100ml
Fytic acid
83-86-3 ≥70%
100ml
¥80元 2023-09-15

Fytic acid Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Nitric acid ,  Titania Solvents: Water ;  30 min, rt; 24 h, rt
1.2 Solvents: Water ;  48 h, pH 1, rt
1.3 30 min, 140 °C
Reference
Direct Covalent Grafting of Phytate to Titanium Surfaces through Ti-O-P Bonding Shows Bone Stimulating Surface Properties and Decreased Bacterial Adhesion
Cordoba, Alba; et al, ACS Applied Materials & Interfaces, 2016, 8(18), 11326-11335

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Basolite Z 1200 Solvents: Ethanol ;  30 min, rt
Reference
Atomically Dispersed Zincophilic Sites in N,P-Codoped Carbon Macroporous Fibers Enable Efficient Zn Metal Anodes
Zeng, Yinxiang; et al, Journal of the American Chemical Society, 2023, 145(22), 12333-12341

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  2 d, pH 12.8, rt
1.2 Reagents: Dowex 50W
2.1 Reagents: 5′-ATP ,  Phosphocreatine ,  Dithiothreitol Catalysts: Creatine kinase ,  Inositol 1,2,4,5,6-pentakisphosphate kinase Solvents: Water ;  pH 7.5, 37 °C
2.2 Reagents: Ethylenediaminetetraacetic acid ,  Perchloric acid Solvents: Water ;  cooled
Reference
Synthesis and metabolism of the myo-inositol pentakisphosphates
Rudolf, Marco T.; et al, Liebigs Annalen/Recueil, 1997, (9), 1861-1869

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Zinc nitrate ,  Manganese perchlorate Solvents: Methanol ,  Water ;  3 h, pH 7 - 8, 60 °C
Reference
Heterometallic manganese/zinc-phytate complex as a model compound for metal storage in wheat grains
Rodrigues-Filho, Ubirajara P.; et al, Journal of Inorganic Biochemistry, 2005, 99(10), 1973-1982

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Cerium trinitrate Solvents: Water ;  48 h, pH 2 - 3, rt
Reference
Synthesis and characterization of the solid complexes of Ce with phytic acid
Liu, Hong; et al, Guangpu Shiyanshi, 2004, 21(6), 1180-1182

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) Solvents: Water ;  2 h, 95 °C
Reference
One-pot preparation of tough, anti-swelling, antibacterial and conductive multiple-crosslinked hydrogels assisted by phytic acid and ferric trichloride
Liu, Zhilang; et al, Journal of Applied Polymer Science, 2023, 140(32),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 5′-ATP ,  Phosphocreatine ,  Dithiothreitol Catalysts: Creatine kinase ,  Inositol 1,2,4,5,6-pentakisphosphate kinase Solvents: Water ;  pH 7.5, 37 °C
1.2 Reagents: Ethylenediaminetetraacetic acid ,  Perchloric acid Solvents: Water ;  cooled
Reference
Synthesis and metabolism of the myo-inositol pentakisphosphates
Rudolf, Marco T.; et al, Liebigs Annalen/Recueil, 1997, (9), 1861-1869

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Glycerol ,  Water ;  80 min, heated
Reference
Preparation of Inositol by Hydrolysis of Phytic Acid with Microwave Radiating in Short Time
Ma, Jingzhong; et al, Zhongguo Liangyou Xuebao, 2003, 18(3), 78-80

Synthetic Circuit 9

Reaction Conditions
1.1 1 h, rt
Reference
Fabrication of novel macromolecular P-S synergistic flame retardants and its applications in biodegradable poly(lactic acid): Combustibility, anti-melt dripping behavior, crystallization, and mechanical properties
Liu, Jinrong; et al, Polymer, 2023, 289,

Fytic acid Raw materials

Fytic acid Preparation Products

Fytic acid Related Literature

Additional information on Fytic acid

Exploring Phytic Acid (CAS No. 83-86-3): Properties, Applications, and Health Benefits

Phytic acid (CAS No. 83-86-3), also known as inositol hexaphosphate or IP6, is a naturally occurring compound found in plant seeds, grains, and legumes. This unique molecule has garnered significant attention due to its diverse applications in food, agriculture, and health industries. With the increasing consumer interest in plant-based diets and natural antioxidants, phytic acid benefits have become a hot topic in nutritional science and functional food development.

Chemically, phytic acid is the principal storage form of phosphorus in many plant tissues, particularly bran and seeds. The molecular structure consists of a six-carbon inositol ring with six phosphate groups attached, giving it remarkable chelating properties. This structure enables phytic acid to bind minerals like iron, zinc, and calcium, which influences both its nutritional impact and industrial applications. Recent studies on IP6 health benefits have revealed its potential as a dietary supplement with antioxidant properties.

In the food industry, phytic acid serves multiple functions. As a natural preservative, it helps prevent oxidation and rancidity in food products, extending shelf life without synthetic additives. The growing demand for clean-label ingredients has boosted interest in phytic acid as food additive, particularly in meat processing and vegetable preservation. Food scientists are exploring its use in functional foods targeting gut health, as emerging research suggests prebiotic-like effects of inositol phosphate derivatives on beneficial gut microbiota.

The health sector has shown increasing interest in phytic acid supplements due to their potential bioactive properties. While traditionally considered an anti-nutrient because of its mineral-binding capacity, contemporary research highlights the paradoxical benefits of dietary phytic acid. Studies suggest it may support cellular health, with particular interest in its antioxidant capacity and potential to support normal cell cycle regulation. However, nutritionists emphasize the importance of balanced consumption, as excessive intake might affect mineral absorption.

Agricultural applications of phytic acid have expanded significantly in recent years. Its ability to chelate metals makes it valuable in soil amendment products, helping to improve nutrient availability to plants. The organic farming movement has adopted phytic acid-based solutions as natural alternatives to synthetic chelating agents. Additionally, researchers are investigating its potential in seed treatment formulations to enhance germination rates and early plant development.

From a commercial perspective, the global phytic acid market is experiencing steady growth, driven by increasing demand from food, pharmaceutical, and personal care industries. Market analysts project particular growth in Asia-Pacific regions, where traditional diets naturally rich in IP6 sources are being complemented by modern supplement forms. Manufacturers are developing innovative extraction and purification techniques to meet the rising demand for high-purity phytic acid products.

Current research trends focus on optimizing the bioavailability of phytic acid nutrients while minimizing potential mineral interference. Scientists are exploring enzymatic treatments and fermentation processes that might enhance the beneficial aspects of dietary IP6. Another emerging area investigates the synergistic effects of phytic acid with other bioactive compounds, potentially creating novel nutraceutical formulations with enhanced efficacy.

Environmental considerations are also shaping phytic acid applications. Its biodegradable nature and plant-derived origin make it attractive for sustainable industrial processes. Green chemistry initiatives are evaluating phytic acid derivatives as eco-friendly alternatives in various manufacturing sectors, from metal surface treatment to water purification systems.

For consumers seeking natural antioxidant sources, phytic acid-rich foods like whole grains, legumes, and nuts remain the primary recommendation. Nutrition experts suggest that proper food preparation techniques, such as soaking, sprouting, or fermenting, can help optimize the nutritional profile of these foods by reducing phytic acid content while preserving beneficial components.

As scientific understanding of phytic acid mechanisms deepens, regulatory bodies worldwide are reviewing its status in various applications. The generally recognized as safe (GRAS) status of food-grade phytic acid in many countries supports its continued use and development. Ongoing clinical trials may further clarify its role in human nutrition and potential therapeutic applications.

The future of phytic acid research appears promising, with multidisciplinary approaches combining nutrition science, food technology, and biomedical research. As consumer awareness grows about this intriguing plant compound, demand for phytic acid information and products will likely continue its upward trajectory, making it a significant focus area in both scientific and commercial spheres.

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